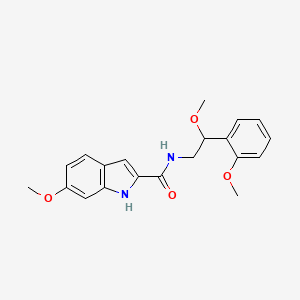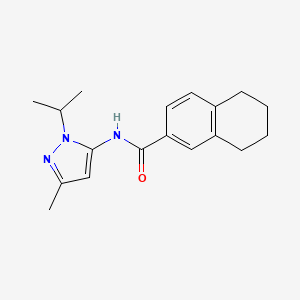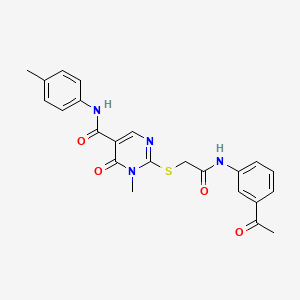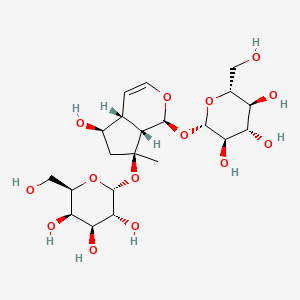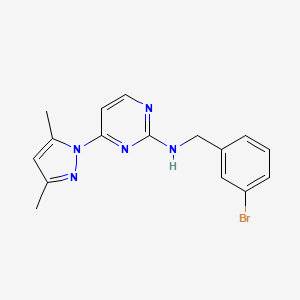
N-(3-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a pyrimidine derivative that belongs to the class of kinase inhibitors. It has shown promising results in various studies related to cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of N-(3-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine involves its ability to inhibit various kinases. It has been shown to inhibit the activity of kinases such as JAK2, FLT3, and c-Kit, which are involved in various disease processes. By inhibiting these kinases, this compound can block the signaling pathways that lead to the progression of diseases.
Biochemical and Physiological Effects:
N-(3-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine has several advantages for lab experiments. It is a highly specific kinase inhibitor and can be used to study the role of specific kinases in various disease processes. It is also a potent inhibitor and can be used at low concentrations, reducing the risk of off-target effects. However, this compound has some limitations, including poor solubility and stability, which can affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine. One direction is to study its potential applications in combination with other drugs to enhance its effectiveness. Another direction is to study its applications in various disease models to determine its efficacy and safety. Furthermore, the development of new synthesis methods and modifications of the compound can improve its solubility and stability, opening up new avenues for research.
Métodos De Síntesis
The synthesis of N-(3-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine involves the reaction of 3-bromobenzylamine with 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in good yield and purity. The synthesis method has been optimized through various studies to improve the efficiency and reproducibility of the process.
Aplicaciones Científicas De Investigación
N-(3-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine has shown potential applications in various scientific research fields. It has been extensively studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in treating various inflammatory diseases. Furthermore, this compound has been studied for its potential applications in neurological disorders, cardiovascular diseases, and other ailments.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-11-8-12(2)22(21-11)15-6-7-18-16(20-15)19-10-13-4-3-5-14(17)9-13/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMPCVJLRSLZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)NCC3=CC(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)
![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B2823715.png)
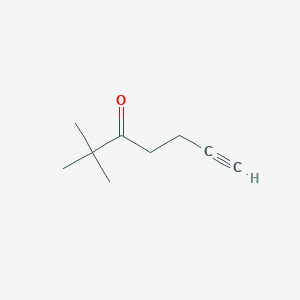
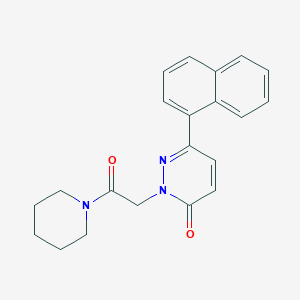
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide](/img/structure/B2823721.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)
![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)
